molecular formula C9H9ClF3NO B1282326 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride CAS No. 61062-56-4

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

Cat. No.: B1282326
CAS No.: 61062-56-4
M. Wt: 239.62 g/mol
InChI Key: HEPPSEJUYWXQJV-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C9H9ClF3NO and its molecular weight is 239.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is a compound with significant relevance in the synthesis of various heterocyclic compounds, which are foundational in pharmaceutical and medicinal research. For instance, it is used in the synthesis of antimicrobial agents, as exemplified by Wanjari (2020), who explored the synthesis of a compound starting from 4-chlorophenol, demonstrating antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020). Similarly, Liu (2013) synthesized novel imidazo[1,2-a]pyrimidine compounds using this compound, showcasing its utility in creating diverse molecular structures for pharmaceutical purposes (Liu, 2013).

Material Science and Chemistry

In the field of material science, this compound plays a role in the development of new materials with potential applications in various industries. For example, Yin et al. (2005) synthesized novel fluorine-containing polyimides, which are known for their high thermal stability and mechanical properties, using derivatives of this compound (Yin et al., 2005).

Analytical and Environmental Chemistry

In analytical and environmental chemistry, derivatives of this compound are used for the selective removal of metal ions from environmental samples. Sharma et al. (2013) demonstrated the use of a functionalized derivative of this compound for the efficient and selective extraction of Zn(II) from environmental matrices (Sharma et al., 2013).

Biochemical Analysis

Biochemical Properties

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This interaction is essential for understanding the compound’s role in neurotransmitter regulation. Additionally, this compound can interact with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. The compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with phenylethanolamine N-methyltransferase results in the modulation of catecholamine biosynthesis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and organ damage. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, which are essential for maintaining cellular homeostasis. Understanding these metabolic pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPSEJUYWXQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538437
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61062-56-4
Record name Ethanone, 2-amino-1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61062-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

Add 3-(trifluoromethyl)phenacyl bromide (10 g, 37.4 mmol) to a solution of hexamethylenetetramine (HMTA) (5.80 g, 41.3 mmol) in carbon tetrachloride (100 mL). Stir at room temperature overnight. Filter the precipitate and suspend the filter cake in ethanol (200 mL). Dilute the mixture with concentrated hydrochloric acid (28 mL), and stir the mixture at room temperature overnight. Filter the precipitate, and concentrate the filtrate in vacuo to provide an off-white solid. Recrystallize the solids from hot 1% concentrated hydrochloric acid in 2-propanol taking care not to cool below room temperature to provide 2-amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (7.67 g, 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (22 g), NaN(CHO)2 (9.5 g) and acetonitrile (50 mL) was stirred at room temperature for 3 hr and at 70° C. overnight, and the insoluble material was removed by filtration. The filtrate was concentrated to give an oil. The oil was dissolved in hydrogen chloride-ethanol, and the mixture was stirred at room temperature for 48 hr. The resulting precipitate was collected by filtration, and washed with ether to give the title compound (2.7 g) as a solid. The filtrate was concentrated, and the residue was dissolved in water. The aqueous layer was washed with ether, and the solvent was evaporated under reduced pressure to give the title compound (7.0 g).
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
NaN(CHO)2
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
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2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
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2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
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2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Reactant of Route 6
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

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